

GNE-495 Structure-Activity Relationship Studies: An In-depth Technical Guide

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Compound of Interest

Compound Name: GNE-495

Cat. No.: B607687

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This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of **GNE-495**, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase 4 (MAP4K4). **GNE-495** has demonstrated efficacy in in vivo models of retinal angiogenesis, highlighting its potential as a therapeutic agent.^{[1][2][3][4]} This document details the quantitative SAR data, experimental methodologies, and key signaling pathways associated with **GNE-495**'s mechanism of action.

Core Structure and Structure-Activity Relationship (SAR)

The development of **GNE-495** originated from a structure-based design effort aimed at identifying potent and selective MAP4K4 inhibitors with favorable pharmacokinetic properties, particularly low brain penetration.^[3] The core scaffold evolved from initial pyridopyrimidine and isoquinoline series to a more synthetically challenging but ultimately more potent 1,7-naphthyridine core.^[3]

The key structural features of **GNE-495** and its analogs that influence MAP4K4 inhibition are summarized in the tables below. The data highlights the importance of the hinge-binding moiety, the solvent-front substituent, and the P-loop interacting group for optimal potency.

Data Presentation: Quantitative SAR Data

Table 1: SAR of Isoquinoline Analogs

Compound	R ¹	R ²	MAP4K4 IC ₅₀ (nM)
3	H	3-fluorophenyl	150
4	Me	3-fluorophenyl	80
5	Et	3-fluorophenyl	50
6	i-Pr	3-fluorophenyl	30
7	c-Pr	3-fluorophenyl	25
8	H	2-pyridyl	300
9	H	4-pyridyl	>1000

Table 2: SAR of Naphthyridine Analogs (**GNE-495** Series)

Compound	R ¹	R ²	MAP4K4 IC ₅₀ (nM)	HUVEC Migration IC ₅₀ (μM)	Rat Microsomal Stability (% remaining at 1 hr)
10	H	3-fluorophenyl	15	0.5	80
11	Me	3-fluorophenyl	8	0.3	85
12	Et	3-fluorophenyl	5	0.2	90
GNE-495 (13)	c-Pr	3-fluorophenyl	3.7	0.1	95

Table 3: Cross-Species Pharmacokinetics of **GNE-495**

Species	Route	Dose (mg/kg)	CL (mL/min/kg)	Vdss (L/kg)	t _{1/2} (h)	F (%)
Mouse	IV	1	15	1.2	1.5	37
PO	5	-	-	-		
Rat	IV	1	10	1.0	2.0	45
PO	5	-	-	-		
Dog	IV	1	5	0.8	3.0	47
PO	5	-	-	-		

Experimental Protocols

Biochemical Kinase Inhibition Assay (Caliper LabChip 3000)

This assay determines the in vitro potency of compounds against MAP4K4.

Materials:

- Recombinant human MAP4K4 (catalytic domain)
- ATP
- Substrate peptide (e.g., a fluorescently labeled peptide)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- **GNE-495** or analog compounds dissolved in DMSO
- Caliper LabChip 3000 instrument and associated reagents

Procedure:

- Prepare a serial dilution of the test compound in DMSO.

- In a 384-well plate, add the test compound, MAP4K4 enzyme, and substrate peptide to the assay buffer.
- Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the K_m for MAP4K4.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution provided with the Caliper assay kit.
- Analyze the reaction products using the Caliper LabChip 3000. The instrument uses microfluidics to separate the phosphorylated and unphosphorylated substrate peptides based on charge differences.
- The ratio of phosphorylated to unphosphorylated product is used to calculate the percent inhibition for each compound concentration.
- IC_{50} values are determined by fitting the percent inhibition data to a four-parameter logistic equation.

In Vivo Retinal Angiogenesis Model (Oxygen-Induced Retinopathy)

This model is used to evaluate the in vivo efficacy of **GNE-495** in a model of pathological angiogenesis.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Animals:

- C57BL/6 mouse pups and their nursing mothers.

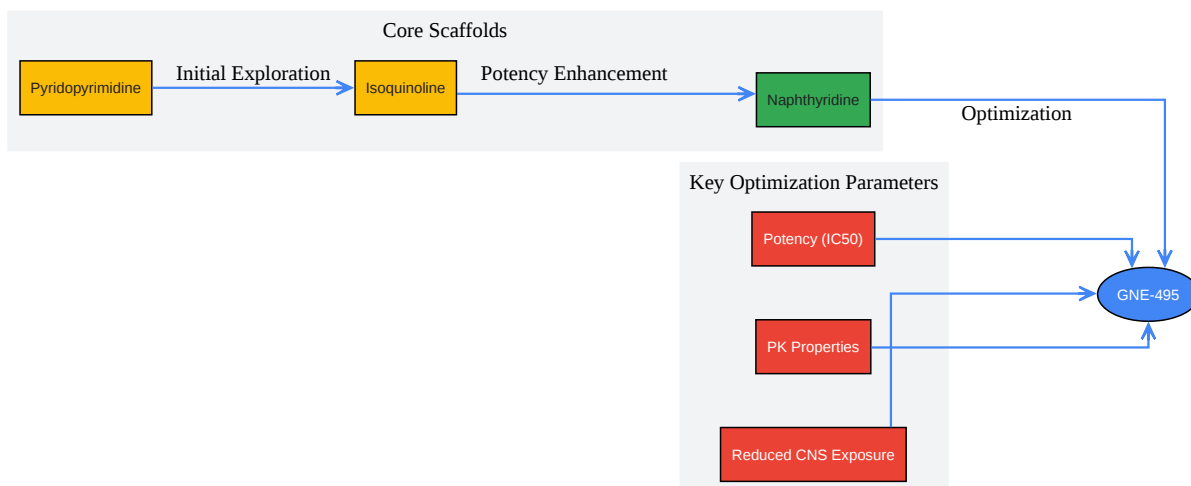
Procedure:

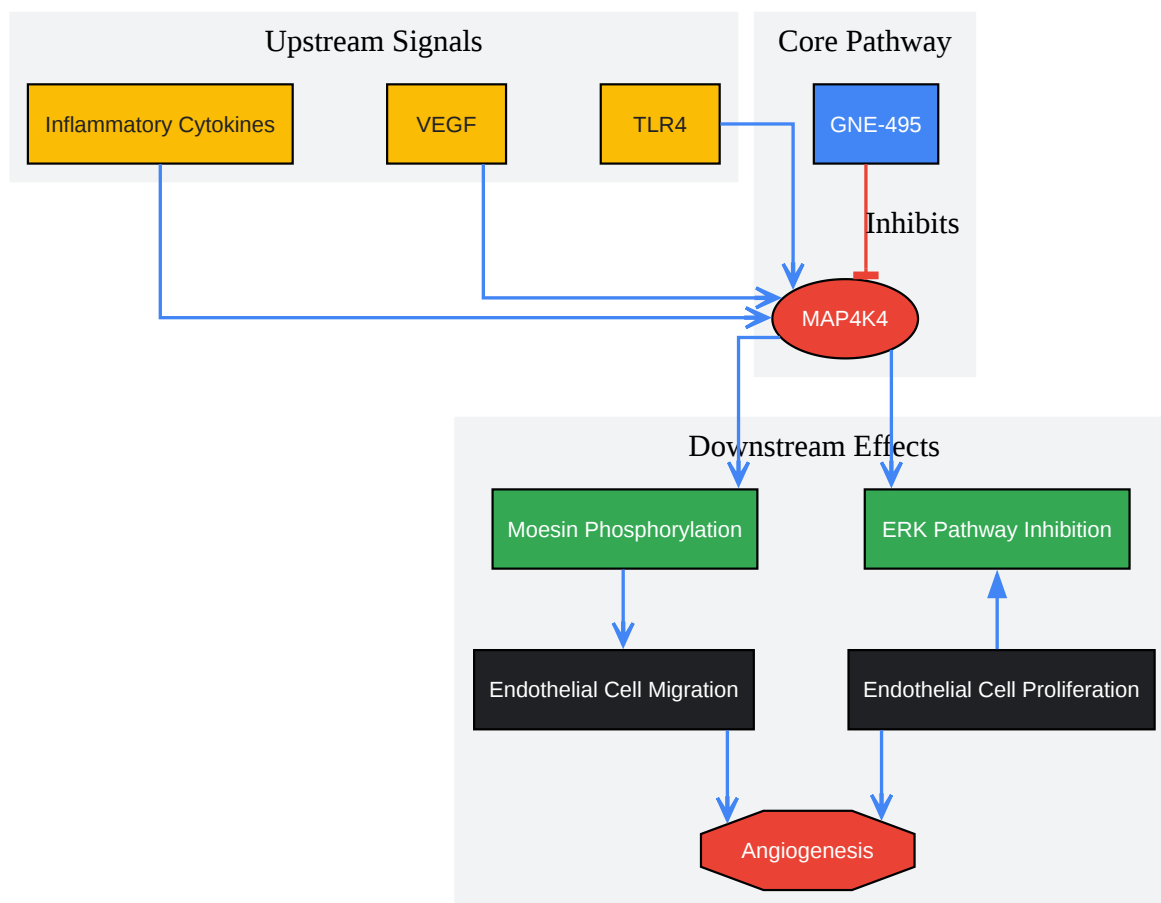
- Induction of Retinopathy: On postnatal day 7 (P7), place the mouse pups and their nursing mother into a hyperoxia chamber maintained at 75% oxygen.
- After 5 days (at P12), return the mice to normoxic (room air) conditions. This sudden shift to relative hypoxia induces retinal neovascularization.

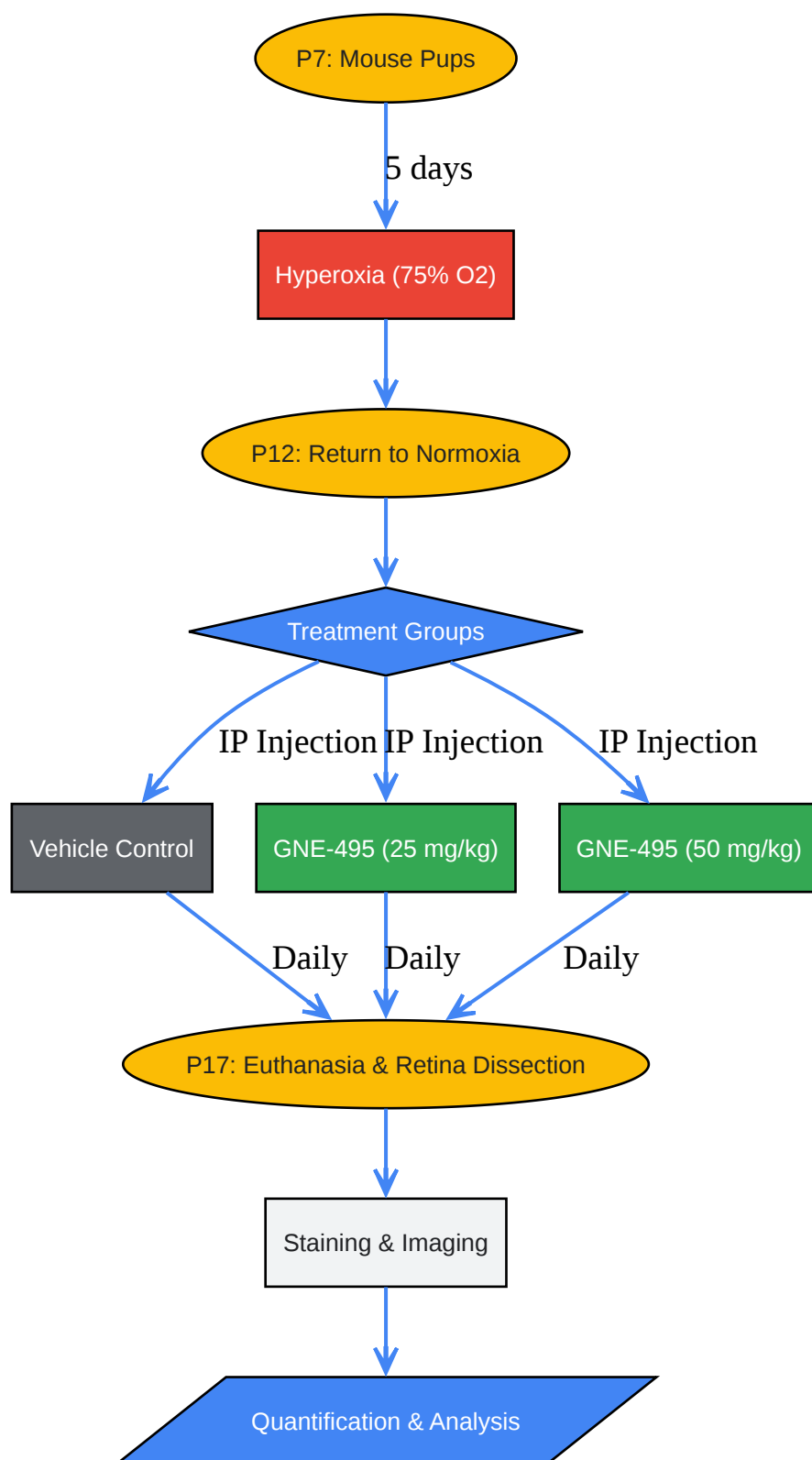
- Compound Administration: **GNE-495** is administered via intraperitoneal (IP) injection at doses of 25 and 50 mg/kg. The dosing regimen may vary but typically starts at P12 and continues for a defined period. The vehicle for **GNE-495** can be a formulation such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
- Assessment of Angiogenesis: At P17, euthanize the pups and enucleate the eyes.
- Dissect the retinas and perform whole-mount staining with an endothelial cell marker (e.g., isolectin B4).
- Image the retinal flat mounts using fluorescence microscopy.
- Quantify the area of neovascularization and the avascular area using image analysis software.
- Compare the extent of neovascularization in **GNE-495**-treated animals to vehicle-treated controls.

Mandatory Visualizations

GNE-495 SAR Progression







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